molecular formula C19H22O2 B14395509 3-tert-Butyl-2,2-diphenyloxetan-3-ol CAS No. 89867-86-7

3-tert-Butyl-2,2-diphenyloxetan-3-ol

Cat. No.: B14395509
CAS No.: 89867-86-7
M. Wt: 282.4 g/mol
InChI Key: PCIVIZBLLZVCIG-UHFFFAOYSA-N
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Description

3-tert-Butyl-2,2-diphenyloxetan-3-ol is an organic compound with the molecular formula C19H22O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of the tert-butyl and diphenyl groups makes this compound unique in its structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-2,2-diphenyloxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl phenyl ketone with benzaldehyde in the presence of a base, followed by cyclization to form the oxetane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl and diphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

3-tert-Butyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-2,2-diphenyloxetan-3-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl alcohol: A simpler tertiary alcohol with similar steric properties.

    Diphenylmethanol: Shares the diphenyl group but lacks the oxetane ring.

    Oxetane: The parent compound of the oxetane family, without the tert-butyl and diphenyl groups.

Uniqueness

3-tert-Butyl-2,2-diphenyloxetan-3-ol is unique due to the combination of the oxetane ring with the bulky tert-butyl and diphenyl groups. This combination imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

89867-86-7

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

3-tert-butyl-2,2-diphenyloxetan-3-ol

InChI

InChI=1S/C19H22O2/c1-17(2,3)18(20)14-21-19(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,20H,14H2,1-3H3

InChI Key

PCIVIZBLLZVCIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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